An In-Depth Technical Guide to 6-Bromo-1H-indazole-4-carboxylic Acid
An In-Depth Technical Guide to 6-Bromo-1H-indazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-Bromo-1H-indazole-4-carboxylic acid. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.
Core Chemical Properties
6-Bromo-1H-indazole-4-carboxylic acid is a heterocyclic compound featuring an indazole core structure, which is a fusion of benzene and pyrazole rings. The presence of a bromine atom and a carboxylic acid group at specific positions on this scaffold makes it a versatile intermediate for further chemical modifications.
| Property | Value | Reference |
| Molecular Formula | C8H5BrN2O2 | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| CAS Number | 885523-08-0 | |
| Melting Point | 293-298 °C | |
| Appearance | Solid | |
| SMILES | OC(=O)c1cc(Br)cc2[nH]ncc12 | |
| InChI | 1S/C8H5BrN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) | |
| Predicted pKa | 3.71 ± 0.30 | [2] |
Synthesis and Experimental Protocols
One plausible synthetic approach involves the hydrolysis of the corresponding methyl ester, methyl 6-bromo-1H-indazole-4-carboxylate.
Experimental Protocol: Hydrolysis of Methyl 6-bromo-1H-indazole-4-carboxylate
This protocol outlines a general procedure for the hydrolysis of the methyl ester to yield the carboxylic acid.
Materials:
-
Methyl 6-bromo-1H-indazole-4-carboxylate
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Methanol (MeOH)
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Water (H2O)
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Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
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Hydrochloric Acid (HCl)
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Round-bottom flask
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Stirring apparatus
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Thin Layer Chromatography (TLC) apparatus
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Rotary evaporator
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Filtration apparatus
Procedure:
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Dissolve methyl 6-bromo-1H-indazole-4-carboxylate in a mixture of methanol and water in a round-bottom flask.
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Add an excess of a suitable base, such as sodium hydroxide or lithium hydroxide, to the solution.
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Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
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Acidify the remaining aqueous residue with hydrochloric acid to precipitate the carboxylic acid.
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Collect the solid precipitate by filtration.
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Wash the solid with water to remove any remaining salts.
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Dry the purified 6-Bromo-1H-indazole-4-carboxylic acid under vacuum.
Caption: Synthetic workflow for the preparation of 6-Bromo-1H-indazole-4-carboxylic acid.
Spectroscopic Data
Detailed spectroscopic data for 6-Bromo-1H-indazole-4-carboxylic acid is crucial for its characterization. While specific spectra are not publicly available, the expected spectral features can be predicted based on its chemical structure.
| Spectroscopy | Expected Features |
| 1H NMR | Signals corresponding to the aromatic protons on the indazole ring and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants will be indicative of their positions relative to the bromine and carboxylic acid substituents. |
| 13C NMR | Resonances for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield (typically >160 ppm). The carbons attached to the bromine and nitrogen atoms will also show characteristic chemical shifts.[5][6] |
| FT-IR | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm-1), a sharp C=O stretching band for the carbonyl group (around 1700 cm-1), C-H stretching for the aromatic ring (around 3000-3100 cm-1), and C-Br stretching at lower wavenumbers.[7] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (241.04 g/mol ). The fragmentation pattern would likely show the loss of the carboxylic acid group (-COOH) and potentially the bromine atom.[8][9][10][11] |
Biological Significance and Potential Applications
6-Bromo-1H-indazole-4-carboxylic acid and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. The indazole scaffold is a known pharmacophore found in several approved drugs.
Role as a Kinase Inhibitor Precursor
The 1H-indazole core can act as a bioisostere of the purine ring in ATP, enabling it to function as a competitive inhibitor at the ATP-binding site of kinases.[12] The bromine atom at the 6-position provides a handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of structure-activity relationships.[12] Derivatives of 6-Bromo-1H-indazole-4-carboxylic acid have been investigated as potential inhibitors of various kinases involved in cancer cell signaling.[12]
Involvement in TNF-α Signaling
Derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid have been shown to exhibit anticancer and anti-inflammatory properties, with docking studies suggesting interactions with Tumor Necrosis Factor-alpha (TNF-α).[13] TNF-α is a key pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases.[14][15][16][] The inhibition of TNF-α signaling is a validated therapeutic strategy for a range of autoimmune disorders.
Caption: Simplified overview of the TNF-α signaling pathway and the potential point of intervention.
Conclusion
6-Bromo-1H-indazole-4-carboxylic acid is a key synthetic intermediate with significant potential in the field of medicinal chemistry. Its versatile chemical handles allow for the generation of diverse libraries of compounds for screening against various biological targets. Further research into its synthesis, reactivity, and biological activities is warranted to fully explore its therapeutic potential, particularly in the development of novel kinase inhibitors and anti-inflammatory agents.
References
- 1. 6-Bromo-1H-indazole-4-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. m.chemicalbook.com [m.chemicalbook.com]
- 3. 6-BROMO-(1H)INDAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. whitman.edu [whitman.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Tumor Necrosis Factor Receptors: Pleiotropic Signaling Complexes and Their Differential Effects [frontiersin.org]
- 16. Transmembrane TNF-alpha reverse signaling leading to TGF-beta production is selectively activated by TNF targeting molecules: Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
